molecular formula C10H9BrN2O B8479923 8-bromomethyl-2-methoxyquinoxaline

8-bromomethyl-2-methoxyquinoxaline

Cat. No. B8479923
M. Wt: 253.09 g/mol
InChI Key: OGEIKOZMSFTMQV-UHFFFAOYSA-N
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Patent
US08349828B2

Procedure details

A suspension of 8-(bromomethyl)-2-methoxy-quinoxaline (8.0 g; prepared according to WO 2008/078305) and K2CO3 (8.74 g) in dioxane (154 mL) and water (20 mL) was degassed by bubbling N2 through for 20 min and treated with Pd(dppf)Cl2.DCM complex (1:1) (521 mg) and vinylboronic anhydride pyridine complex (5.12 g). The reaction was further stirred at 110° C. for 2 days and partitioned between water and ether. The org. phase was washed with water and brine, dried over MgSO4, concentrated under reduced pressure and purified by CC (Hex/EA 9:1 to 4:1), affording a yellow liquid (4.70 g, 74% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8.74 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([O:13][CH3:14])[CH:9]=[N:8]2.C([O-])([O-])=O.[K+].[K+].O1CCO[CH2:23][CH2:22]1>O>[CH2:2]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([O:13][CH3:14])[CH:9]=[N:8]2)[CH:22]=[CH2:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrCC=1C=CC=C2N=CC(=NC12)OC
Name
Quantity
8.74 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
154 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction was further stirred at 110° C. for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 through for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
treated with Pd(dppf)Cl2
CUSTOM
Type
CUSTOM
Details
partitioned between water and ether
WASH
Type
WASH
Details
phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by CC (Hex/EA 9:1 to 4:1)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C=C)C=1C=CC=C2N=CC(=NC12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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